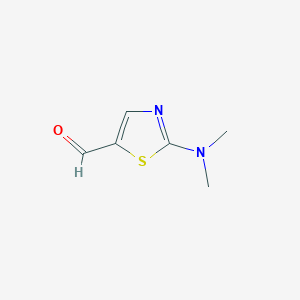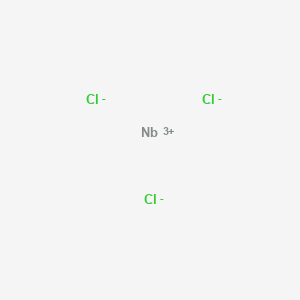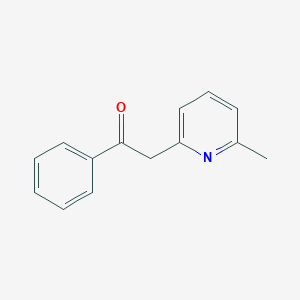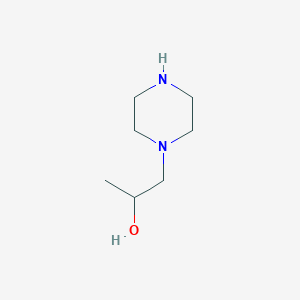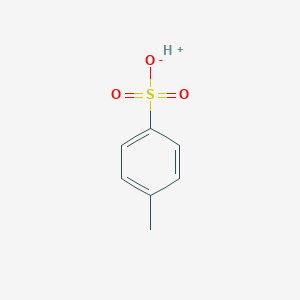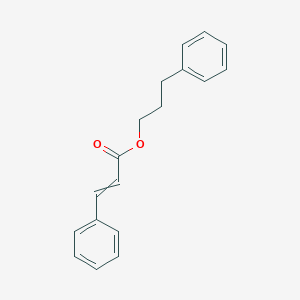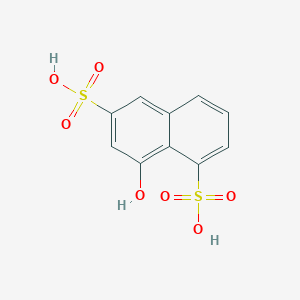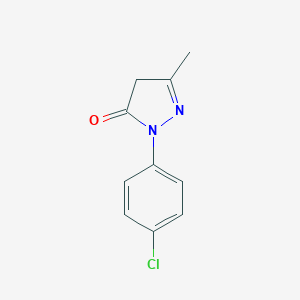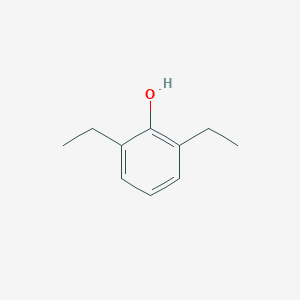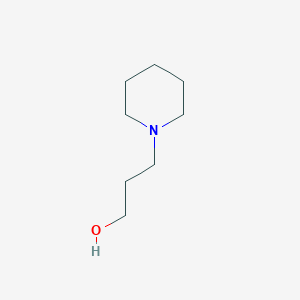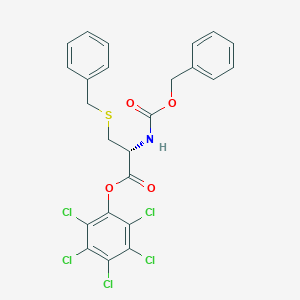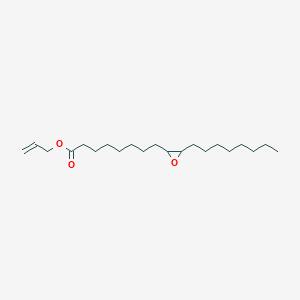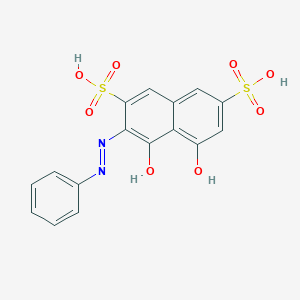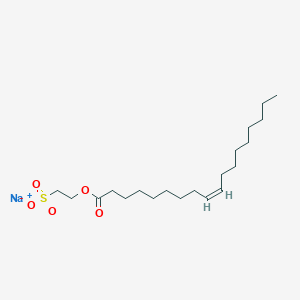
2-Sulfoethyl oleate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Sulfoethyl oleate sodium salt (SEOS) is a sulfonated derivative of oleic acid, which is a monounsaturated fatty acid commonly found in vegetable and animal fats. SEOS is an anionic surfactant that is widely used in various industrial applications, including detergents, emulsifiers, and wetting agents. In recent years, SEOS has gained attention in the scientific community due to its potential biological activities, including anti-inflammatory, anti-cancer, and anti-obesity effects.
Mecanismo De Acción
The mechanism of action of 2-Sulfoethyl oleate sodium salt is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-Sulfoethyl oleate sodium salt has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 2-Sulfoethyl oleate sodium salt has also been shown to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates lipid metabolism and adipogenesis.
Efectos Bioquímicos Y Fisiológicos
2-Sulfoethyl oleate sodium salt has been shown to have various biochemical and physiological effects. In vitro and in vivo studies have shown that 2-Sulfoethyl oleate sodium salt exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 2-Sulfoethyl oleate sodium salt has also been shown to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. In addition, 2-Sulfoethyl oleate sodium salt has been shown to have anti-obesity effects by inhibiting adipogenesis (the formation of fat cells) and reducing body weight gain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Sulfoethyl oleate sodium salt has several advantages for lab experiments, including its low toxicity and biocompatibility. However, 2-Sulfoethyl oleate sodium salt can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments. In addition, 2-Sulfoethyl oleate sodium salt can interact with other compounds in biological systems, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for 2-Sulfoethyl oleate sodium salt research. One area of interest is the development of 2-Sulfoethyl oleate sodium salt-based drug delivery systems for the targeted delivery of drugs to specific tissues or cells. Another area of interest is the use of 2-Sulfoethyl oleate sodium salt as a biomaterial for tissue engineering, particularly for the regeneration of bone and cartilage. Finally, further studies are needed to elucidate the mechanism of action of 2-Sulfoethyl oleate sodium salt and to determine its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, 2-Sulfoethyl oleate sodium salt is a sulfonated derivative of oleic acid that has gained attention in the scientific community due to its potential biological activities. 2-Sulfoethyl oleate sodium salt exhibits anti-inflammatory, anti-cancer, and anti-obesity effects and has been investigated for its potential use as a drug delivery system and as a biomaterial for tissue engineering. Further studies are needed to fully understand the mechanism of action of 2-Sulfoethyl oleate sodium salt and to determine its potential therapeutic applications in various diseases.
Métodos De Síntesis
2-Sulfoethyl oleate sodium salt can be synthesized through the sulfonation of oleic acid with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The chemical structure of 2-Sulfoethyl oleate sodium salt is shown below:
Aplicaciones Científicas De Investigación
2-Sulfoethyl oleate sodium salt has been studied extensively for its potential biological activities. In vitro and in vivo studies have shown that 2-Sulfoethyl oleate sodium salt exhibits anti-inflammatory, anti-cancer, and anti-obesity effects. 2-Sulfoethyl oleate sodium salt has also been investigated for its potential use as a drug delivery system and as a biomaterial for tissue engineering.
Propiedades
Número CAS |
142-15-4 |
|---|---|
Nombre del producto |
2-Sulfoethyl oleate sodium salt |
Fórmula molecular |
C20H37NaO5S |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
sodium;2-[(Z)-octadec-9-enoyl]oxyethanesulfonate |
InChI |
InChI=1S/C20H38O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)25-18-19-26(22,23)24;/h9-10H,2-8,11-19H2,1H3,(H,22,23,24);/q;+1/p-1/b10-9-; |
Clave InChI |
MCFLGJDKSROECH-KVVVOXFISA-M |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Otros números CAS |
142-15-4 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



